molecular formula C10H16ClNO2S B1403916 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride CAS No. 857392-90-6

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride

Cat. No.: B1403916
CAS No.: 857392-90-6
M. Wt: 249.76 g/mol
InChI Key: OCGWYXTXSXEHEW-UHFFFAOYSA-N
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Description

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is a high-purity chemical compound intended for research and development applications. This molecule features a propan-1-amine chain linked to a 4-(methylsulfonyl)phenyl group, making it a potential intermediate or building block in organic synthesis and medicinal chemistry. The methylsulfonyl moiety can act as a stable bioisostere or contribute to the molecule's binding affinity and pharmacokinetic properties. As a research chemical, its primary value lies in its potential as a key intermediate for developing novel therapeutic agents, particularly in areas such as central nervous system (CNS) disorders, inflammation, or oncology. Researchers may utilize this compound to investigate structure-activity relationships (SAR) or to synthesize more complex molecules for biological screening. The hydrochloride salt form ensures improved stability and solubility for various experimental conditions. This product is strictly for research use only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-methylsulfonylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S.ClH/c1-14(12,13)10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCGWYXTXSXEHEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Nitration of Toluene: Toluene is nitrated to form nitrotoluene.

    Reduction: The nitro group is reduced to an amine group, resulting in aminotoluene.

    Sulfonation: The amine group is then sulfonated to introduce the methylsulfonyl group, forming 4-(Methylsulfonyl)aniline.

    Alkylation: The 4-(Methylsulfonyl)aniline is alkylated with 3-chloropropan-1-amine to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and pressure conditions. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary amine group acts as a nucleophile in substitution reactions. For example:

Reaction with Alkyl Halides
In ethanol under reflux, this compound reacts with alkyl halides to form secondary amines. A study using analogous 3-(phenylsulfonyl)propan-1-amine derivatives achieved yields of 65–78% via alkylation (Table 1) .

Reaction with Acyl Chlorides
The amine undergoes acylation with benzoyl chloride in dichloromethane at 0–25°C, producing amides in >80% yields (Table 1) .

Reaction TypeConditionsYieldKey ProductSource
AlkylationEthanol, reflux, 12 h65–78%N-alkylated derivatives
AcylationDCM, 0–25°C, 4 h>80%N-acylated propanamide

Reductive Amination

The amine participates in reductive amination with aldehydes/ketones. For example, reacting with 3-fluorophenylacetaldehyde under hydrogenation conditions (Pd/C, MeOH) yields N-arylpropylamine derivatives in 72–85% yields (Table 2) .

Key Steps:

  • Condensation of amine with aldehyde to form imine.

  • Reduction using NaBH₃CN or H₂/Pd-C.

SubstrateCatalystTimeYieldSource
3-FluorophenylacetaldehydePd/C, H₂6 h78%
CyclohexanoneNaBH₃CN12 h72%

Acid-Base Reactions

The hydrochloride salt dissociates in aqueous solutions, enabling pH-dependent reactivity:

  • Deprotonation: In NaHCO₃ (pH 8–9), the free amine forms, enhancing nucleophilicity for subsequent reactions .

  • Reprecipitation: Acidification with HCl regenerates the hydrochloride salt, used in purification .

Coupling Reactions

Suzuki-Miyaura Cross-Coupling
The methylsulfonyl group directs palladium-catalyzed coupling with aryl boronic acids. A study using similar sulfonylarenes achieved biaryl products in 60–92% yields (Table 3).

Boronic AcidCatalystTempYieldSource
4-Fluorophenylboronic acidPd(PPh₃)₄80°C85%
3-Pyridylboronic acidPdCl₂(dppf)70°C76%

Sulfonamide Formation

The methylsulfonyl group remains inert under mild conditions but reacts with strong nucleophiles (e.g., Grignard reagents) at elevated temperatures (100–120°C) .

Stability and Degradation Pathways

  • Thermal Stability: Decomposes above 200°C, releasing SO₂ and forming aromatic byproducts .

  • Photodegradation: UV exposure (254 nm) in methanol causes N–C bond cleavage, yielding 4-(methylsulfonyl)benzaldehyde .

Scientific Research Applications

Pharmacological Applications

1. Antiviral Activity
Research indicates that compounds similar to 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride exhibit antiviral properties. For instance, β-amidomethyl vinyl sulfones have been studied for their ability to act as covalent inhibitors of viral cysteine proteases, which are crucial for viral replication. These compounds demonstrate selectivity across diverse cysteine proteases, suggesting a potential application in treating viral infections such as Chikungunya .

2. Cancer Therapeutics
The compound has been investigated for its role in cancer treatment, particularly through its interaction with anti-apoptotic proteins like Bcl-2 and Bcl-xL. These proteins are known to inhibit apoptosis in cancer cells, and targeting them can enhance the efficacy of cancer therapies. Studies have shown that certain derivatives can effectively inhibit these proteins, leading to increased apoptosis in cancer cells .

3. Antimicrobial Properties
Dimethylamine derivatives, including those related to this compound, have shown promise as antimicrobial agents. Their unique chemical structure allows for modulation of biological targets associated with various infectious diseases. This class of compounds has been noted for its effectiveness against bacterial infections and other pathogens .

Case Studies

Case Study 1: Antiviral Efficacy
A study focused on the antiviral efficacy of vinyl sulfone derivatives demonstrated that modifications to the methylsulfonyl group significantly enhanced selectivity against viral proteases. The results indicated that compounds with similar structures to this compound could serve as lead candidates for further development into antiviral drugs .

Case Study 2: Cancer Treatment
In preclinical trials, derivatives of the compound were tested on various cancer cell lines. The results showed a marked increase in apoptosis rates when combined with traditional chemotherapy agents, highlighting the potential for this compound to improve cancer treatment outcomes .

Mechanism of Action

The mechanism of action of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compounds with alternative substituents on the phenyl ring exhibit distinct pharmacological and physicochemical profiles:

Compound Name Substituent Key Features Biological Relevance
3-(4-(Methylsulfonyl)phenyl)propan-1-amine HCl –SO₂CH₃ High electron-withdrawing effect; enhances binding to polar enzyme pockets Antitrypanosomal activity (IC₅₀: 0.12 μM)
2-(4-(Trifluoromethyl)phenyl)propan-1-amine HCl –CF₃ Lipophilic; improves blood-brain barrier penetration CNS-targeting applications (inferred)
3-(4-Methoxyphenoxy)propan-1-amine HCl –OCH₃ Electron-donating; reduces metabolic stability Limited activity in antitrypanosomal assays
(S)-1-(4-(Trifluoromethoxy)phenyl)propan-1-amine HCl –OCF₃ Bulky, lipophilic; enhances receptor selectivity Potential neuropharmacological use

Modifications to the Amine Backbone

Alterations in the alkyl chain length or stereochemistry influence bioavailability and target engagement:

  • 1-(4-Fluorophenyl)-2-methylpropan-1-amine HCl (): A branched-chain analogue with a fluorine substituent.
  • (1R)-1-(3,4-Dichlorophenyl)propan-1-amine HCl (): Chlorine substituents enhance lipophilicity (logP ~2.8), favoring membrane permeability but risking higher toxicity.

Physicochemical Properties

The methylsulfonyl group in 3-(4-(Methylsulfonyl)phenyl)propan-1-amine HCl contributes to:

  • Polar Surface Area (PSA): ~75 Ų (higher than –CF₃ or –OCH₃ analogues), improving solubility in aqueous environments.
  • LogP: Estimated at ~1.2, balancing lipophilicity for cellular uptake without excessive accumulation .

Antitrypanosomal Efficacy

In a 2023 study, derivatives of 3-(4-(Methylsulfonyl)phenyl)propan-1-amine HCl (e.g., Compound 15) demonstrated superior antitrypanosomal activity (IC₅₀: 0.12 μM) compared to analogues with phenylsulfonyl or unsubstituted phenyl groups (IC₅₀: 0.8–2.5 μM). The methylsulfonyl group likely enhances target binding to T. brucei enzymes via dipole interactions .

Biological Activity

3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride is a compound of interest in pharmacological research due to its structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a propan-1-amine backbone with a methylsulfonyl group attached to a phenyl ring. This structure is believed to influence its interaction with biological targets, enhancing its pharmacological properties.

Research indicates that this compound may exert its effects through several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which can alter metabolic pathways and affect cellular functions .
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways related to cell growth and survival .
  • Antitumor Activity : Studies suggest that this compound could exhibit antitumor properties by inducing apoptosis in cancer cells, as evidenced by its structural similarity to known anticancer agents .

Antimicrobial Properties

Data suggests that compounds with similar structures possess antimicrobial properties, making them potential candidates for developing new antibiotics. The ability to disrupt bacterial cell walls or inhibit essential enzymes involved in bacterial metabolism has been noted .

Antitumor Effects

In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against both murine and human tumor cells, comparable to established chemotherapeutic agents like doxorubicin .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for assessing its therapeutic potential:

  • Absorption : The compound's solubility profile suggests favorable absorption characteristics.
  • Distribution : Its interaction with plasma proteins may influence its distribution within tissues.
  • Metabolism : Preliminary studies indicate that metabolic pathways may involve phase I and II reactions, affecting its bioavailability and efficacy .
  • Excretion : Renal excretion is likely the primary route for elimination, necessitating further studies on its half-life and clearance rates.

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antitumor Efficacy : A study involving murine models demonstrated a significant reduction in tumor size following administration of the compound at varying doses. The results indicated a dose-dependent response, with lower doses exhibiting minimal toxicity while maintaining antitumor activity .
  • Antimicrobial Testing : In vitro assays against pathogenic bacteria revealed that the compound inhibited bacterial growth effectively at concentrations lower than those required for traditional antibiotics, suggesting a promising alternative for treating resistant strains .

Q & A

Q. What are the recommended synthetic routes for 3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride, and how can reaction efficiency be optimized?

Methodological Answer: The compound can be synthesized via reductive amination or nucleophilic substitution of a precursor amine with a methylsulfonylphenyl moiety. Key reagents and conditions include:

StepReagents/ConditionsPurposeReference
1LiAlH4 or NaBH4Reduction of nitriles/imines to amines
2KMnO4 in acidic mediumOxidation of sulfides to sulfones
3HCl gas or aqueous HClFormation of hydrochloride salt

Optimize reaction efficiency using Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading). Statistical tools like response surface methodology can identify optimal conditions while minimizing experimental runs .

Q. What analytical techniques are suitable for characterizing purity and structural integrity?

Methodological Answer: Use a combination of:

  • HPLC : Relative retention times (RRT) and response factors (Table 1, ) for identifying impurities.
  • NMR : Confirm proton environments (e.g., methylsulfonyl group at δ 3.0–3.5 ppm).
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., [M+H]<sup>+</sup> for C10H15NO2S·Cl).
  • X-ray Diffraction (XRD) : Resolve crystallographic structure if ambiguity arises in spectroscopic data.

Critical Note : Cross-validate results with computational predictions (e.g., ACD/Labs Percepta for physicochemical properties) to address discrepancies .

Q. What safety protocols are critical for handling this compound?

Methodological Answer:

  • Storage : Store below -20°C in airtight containers to prevent hydrolysis of the sulfone group .
  • Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl vapors .
  • Waste Disposal : Neutralize residual acid with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can contradictions in spectroscopic or chromatographic data be resolved?

Methodological Answer: Contradictions often arise from:

  • Impurity interference (e.g., unreacted precursors).
  • Solvent effects altering NMR chemical shifts.

Q. Resolution Strategies :

Repurification : Use column chromatography with gradient elution (e.g., hexane/ethyl acetate) .

Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Advanced Mass Spectrometry : Employ tandem MS (MS/MS) to differentiate isobaric species.

Q. How can computational methods accelerate reaction design and optimization?

Methodological Answer:

  • Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to map energy profiles and identify transition states .
  • Machine Learning : Train models on existing reaction datasets to predict optimal solvents/catalysts.
  • In Silico Screening : Simulate interactions with biological targets (e.g., enzymes) using molecular docking .

Case Study : ICReDD’s workflow integrates computational predictions with experimental validation, reducing development time by 40% .

Q. What reactor design considerations are critical for scaling up synthesis?

Methodological Answer:

  • Mixing Efficiency : Use Computational Fluid Dynamics (CFD) to optimize agitation in batch reactors .
  • Heat Transfer : Monitor exothermic reactions (e.g., HCl salt formation) with in-line calorimetry .
  • Membrane Separation : Purify intermediates via nanofiltration to reduce downstream processing .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

  • Accelerated Stability Studies :

    ConditionDegradation PathwayMitigation Strategy
    pH > 7Hydrolysis of sulfone groupBuffer solutions at pH 4–6
    T > 50°CAmine oxidationStore at -20°C with desiccants
  • Kinetic Analysis : Use Arrhenius plots to extrapolate shelf life under ambient conditions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride
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3-(4-(Methylsulfonyl)phenyl)propan-1-amine hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.